molecular formula C11H17N5 B11731224 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11731224
M. Wt: 219.29 g/mol
InChI Key: VQLIDFWKSCIDFK-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features two pyrazole rings connected by a methylene bridge, making it a unique structure within the pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by acids or bases and can be carried out under various conditions, including reflux or microwave-assisted synthesis . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of heterogeneous catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the pyrazole rings .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound may inhibit enzymes critical for the survival of the Plasmodium parasite. Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-16(4)10(8)6-12-11-9(2)7-15(3)14-11/h5,7H,6H2,1-4H3,(H,12,14)

InChI Key

VQLIDFWKSCIDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=NN2C)C)C

Origin of Product

United States

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